molecular formula C20H22FN3O3 B2954947 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049431-87-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2954947
CAS No.: 1049431-87-9
M. Wt: 371.412
InChI Key: FQWWPXBSWFHGLU-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are responsible for the transport of nucleosides and nucleobases across cell membranes, and their inhibition can have significant effects on cellular function .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The compound’s interaction with these targets results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs play a crucial role in the transport of nucleosides and nucleobases, which are essential for nucleotide synthesis . By inhibiting ENTs, the compound can disrupt nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides .

Result of Action

The inhibition of ENTs by this compound can disrupt nucleotide synthesis, which can have downstream effects on various cellular processes. For example, it can affect DNA replication and repair, RNA synthesis, and other processes that rely on nucleotides . The specific molecular and cellular effects of this compound’s action would depend on the specific cell type and the role of nucleotide synthesis in that cell’s function.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-22-20(25)15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWPXBSWFHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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